

Commercial availability of N1,N3-Dimethylbenzene-1,3-diamine

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Compound of Interest

Compound Name: *N1,N3-Dimethylbenzene-1,3-diamine*

Cat. No.: *B185354*

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An In-depth Technical Guide to **N1,N3-Dimethylbenzene-1,3-diamine**: Commercial Availability, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N1,N3-Dimethylbenzene-1,3-diamine**, a versatile aromatic diamine. The document details its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role as a building block in polymer chemistry and as a scaffold in the development of therapeutic agents.

Commercial Availability

N1,N3-Dimethylbenzene-1,3-diamine is commercially available from several chemical suppliers. The available purities and quantities vary, allowing for applications ranging from small-scale research to larger-scale manufacturing.

Supplier	Product Name	CAS Number	Purity	Available Quantities
LookChem	N1,N3-DiMethylbenzene-1,3-diaMine	14814-75-6	>95%	1g, 5g
Parchem	N1,N3-DiMethylbenzene-1,3-diaMine	14814-75-6	Not Specified	Bulk quantities
AChemBlock	N1,N3-Dimethyl-1,3-benzenediamine	14814-75-6	>95%	Not Specified
Sigma-Aldrich (Ambeed)	N1,N3-Dimethylbenzene-1,3-diamine	14814-75-6	98%	Not Specified
Chemenu	N1,N3-Dimethyl-1,3-benzenediamine	14814-75-6	95+%	1g, 5g ^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N1,N3-Dimethylbenzene-1,3-diamine** is provided below. This data is essential for its handling, application in chemical reactions, and for the prediction of its behavior in various systems.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	PubChem[2]
Molecular Weight	136.19 g/mol	PubChem[2]
CAS Number	14814-75-6	LookChem[1]
IUPAC Name	N1,N3-dimethylbenzene-1,3-diamine	AChemBlock[3]
Boiling Point	85-86 °C (at 1 Torr)	LookChem[1]
Density (Predicted)	1.061 ± 0.06 g/cm ³	LookChem[1]
Physical Form	Liquid	Sigma-Aldrich[4]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	Sigma-Aldrich[4]

Synthesis of N1,N3-Dimethylbenzene-1,3-diamine

While specific proprietary synthesis methods may vary between suppliers, a general and representative experimental protocol for the synthesis of **N1,N3-Dimethylbenzene-1,3-diamine** can be derived from established chemical literature on the N-methylation of aromatic amines. A common approach involves the reductive amination of a suitable precursor or the direct methylation of m-phenylenediamine.

Representative Experimental Protocol: Reductive Methylation of m-Phenylenediamine

This protocol is a representative method based on general procedures for the N-methylation of anilines.

Materials:

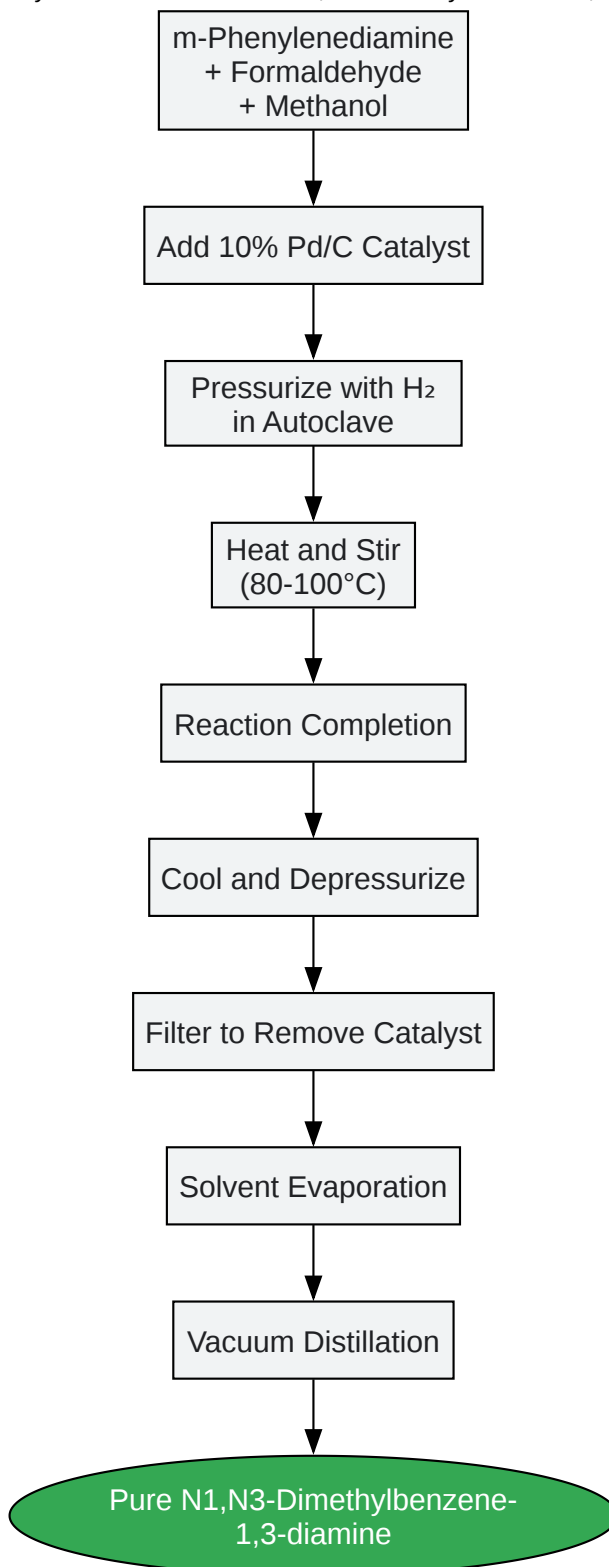
- m-Phenylenediamine
- Formaldehyde (37% aqueous solution)

- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas
- High-pressure autoclave reactor

Procedure:

- In a high-pressure autoclave reactor, a solution of m-phenylenediamine in methanol is prepared.
- A catalytic amount of 10% Palladium on carbon is added to the solution.
- The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.
- An excess of aqueous formaldehyde solution is added to the reaction mixture.
- The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-20 atm).
- The reaction mixture is heated to a temperature of 80-100°C with continuous stirring.
- The reaction is monitored for the consumption of hydrogen and the formation of the product.
- After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.
- The catalyst is removed by filtration.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **N1,N3-Dimethylbenzene-1,3-diamine** is then purified by vacuum distillation.

General Synthesis Workflow for N1,N3-Dimethylbenzene-1,3-diamine

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A generalized workflow for the synthesis of **N1,N3-Dimethylbenzene-1,3-diamine**.

Applications in Research and Drug Development

N1,N3-Dimethylbenzene-1,3-diamine serves as a valuable building block in both materials science and medicinal chemistry. Its bifunctional nature allows for its incorporation into polymeric structures, while its aromatic scaffold is of interest in the design of biologically active molecules.

Polymer Synthesis: A Precursor to High-Performance Polyimides

Aromatic diamines are crucial monomers in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The N-methyl groups in **N1,N3-Dimethylbenzene-1,3-diamine** can influence the properties of the resulting polyimide, such as solubility and glass transition temperature.

This protocol outlines the general two-step method for synthesizing a polyimide from an aromatic diamine and a dianhydride.

Materials:

- **N1,N3-Dimethylbenzene-1,3-diamine**
- Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
- N,N-dimethylacetamide (DMAc), anhydrous
- Acetic anhydride
- Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

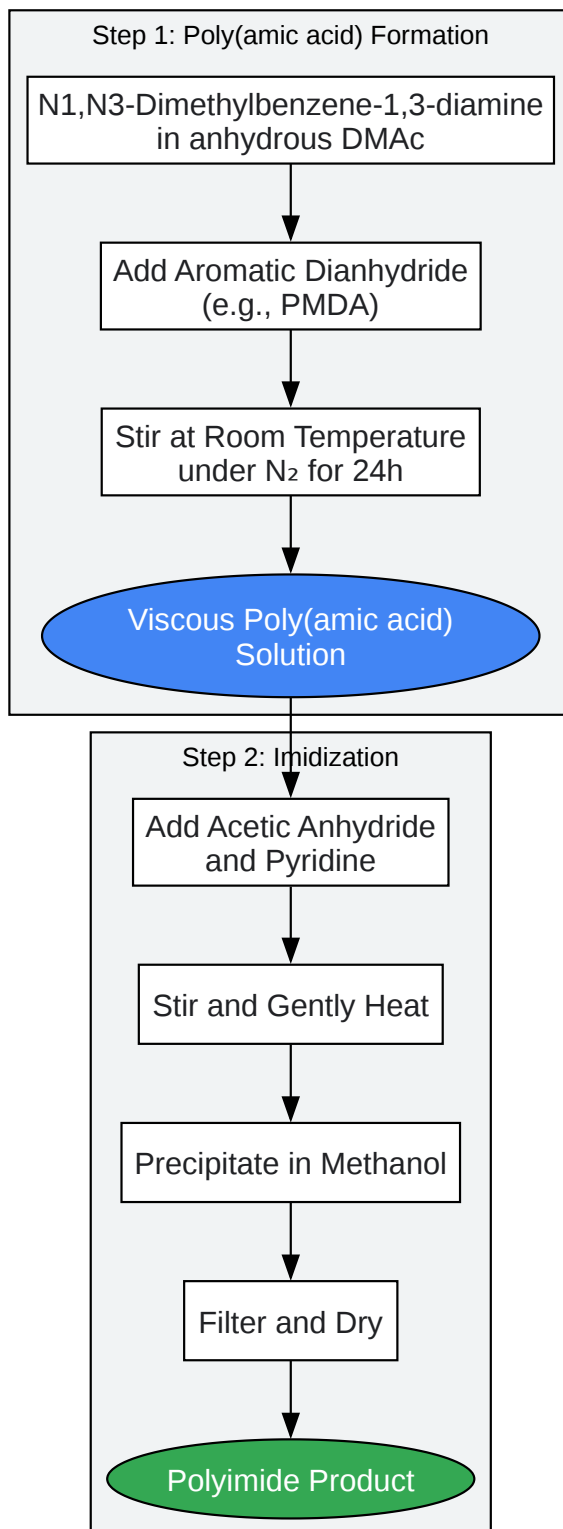
- In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of **N1,N3-Dimethylbenzene-1,3-diamine** in anhydrous DMAc.

- Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.
- Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

- To the poly(amic acid) solution, add a dehydrating agent and a catalyst, typically a mixture of acetic anhydride and pyridine.
- Stir the mixture at room temperature for a period, followed by gentle heating (e.g., 50-80°C) to facilitate the cyclization to the polyimide.
- The resulting polyimide can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Two-Step Polyimide Synthesis Workflow



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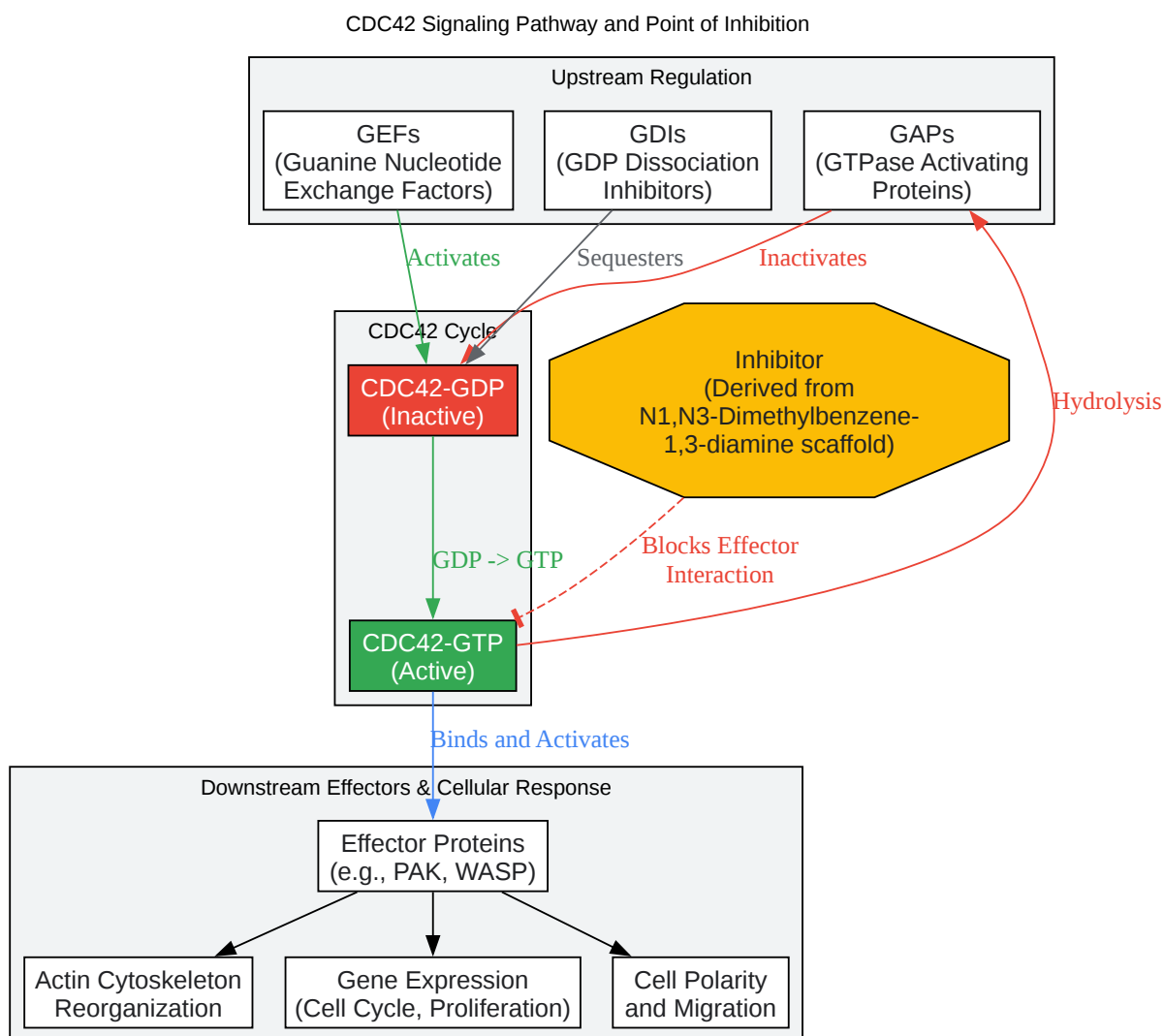
A typical workflow for the synthesis of polyimides using a diamine monomer.

Medicinal Chemistry: A Scaffold for CDC42 GTPase Inhibitors

The structural framework of **N1,N3-Dimethylbenzene-1,3-diamine** is utilized in medicinal chemistry for the development of inhibitors targeting specific biological pathways. Notably, its derivatives have been explored as inhibitors of the Cell Division Control protein 42 (CDC42) GTPase.

CDC42 is a member of the Rho family of small GTPases and is a key regulator of cellular processes such as cell cycle progression, cell polarity, and cytoskeletal dynamics.^[5] Dysregulation of CDC42 signaling is implicated in various diseases, including cancer, where it can promote tumor growth, invasion, and metastasis.^[5] Therefore, inhibiting the activity of CDC42 is a promising therapeutic strategy.

Small molecule inhibitors designed from scaffolds like **N1,N3-Dimethylbenzene-1,3-diamine** can be developed to bind to CDC42 and prevent its interaction with downstream effector proteins, thereby blocking its signaling cascade.



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The CDC42 signaling pathway and the inhibitory action of molecules derived from the diamine scaffold.

This guide provides a foundational understanding of **N1,N3-Dimethylbenzene-1,3-diamine** for professionals in research and drug development. The information presented highlights its commercial accessibility and its significant potential as a versatile chemical intermediate for the creation of advanced materials and novel therapeutic agents.

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